Dual Functionality: Comparative Inhibition of THT vs. L-Tyrosine β-Naphthylamide
L-Tyrosine 7-amido-4-methylcoumarin (H-Tyr-AMC) acts as a potent competitive inhibitor of tobacco and potato THT, with Ki values of 0.72 µM and 0.42 µM, respectively [1]. This inhibition is direct, reversible, and occurs at the enzyme's tyramine binding site [1]. The data allow for a direct head-to-head comparison with L-tyrosine β-naphthylamide, a structurally related analog. The latter is a more potent inhibitor, with Ki values of 0.66 µM (tobacco) and 0.30 µM (potato) [1]. This establishes a clear, quantitative difference in potency for THT inhibition between these two compounds.
| Evidence Dimension | Inhibitory potency (Ki) against THT |
|---|---|
| Target Compound Data | Ki = 0.72 µM (tobacco THT); Ki = 0.42 µM (potato THT) |
| Comparator Or Baseline | L-Tyrosine β-naphthylamide: Ki = 0.66 µM (tobacco THT); Ki = 0.30 µM (potato THT) |
| Quantified Difference | For tobacco THT, H-Tyr-AMC is 1.09-fold less potent (0.72 µM vs 0.66 µM). For potato THT, H-Tyr-AMC is 1.40-fold less potent (0.42 µM vs 0.30 µM). |
| Conditions | In vitro enzyme inhibition assay using purified THT from elicited tobacco and potato cell-suspension cultures. |
Why This Matters
This data proves that while both compounds are THT inhibitors, L-tyrosine β-naphthylamide is more potent, allowing researchers to select the appropriate tool based on the required inhibitory strength and potential off-target effects related to substrate hydrolysis.
- [1] Negrel, J., & Javelle, F. (2001). L-Tyrosine beta-naphthylamide is a potent competitive inhibitor of tyramine N-(hydroxycinnamoyl)transferase in vitro. Phytochemistry, 56(6), 523-527. View Source
